4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one
Description
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-8-9-21-20(14-22(26)27-23(21)18(17)2)16-25-12-10-24(11-13-25)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYPIHZOVTVBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322546 | |
| Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
784167-11-9 | |
| Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one typically involves the reductive amination of 7,8-dimethylchromen-2-one with 4-benzylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with considerations for the availability of raw materials and the scalability of the reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the production efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the chromen-2-one core or the piperazine moiety.
Substitution: Substitution reactions can occur at the benzyl or piperazine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the chromen-2-one core, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: The compound has potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the chromen-2-one core can modulate various enzymatic activities. These interactions contribute to the compound’s biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related molecules, emphasizing substituent variations, computed properties, and synthetic approaches.
Core Structure and Substituent Variations
Chromenone Core
- Target Compound : Chromen-2-one (2H-chromen-2-one) with 7,8-dimethyl substitution.
- Analog in : Chromen-4-one (4H-chromen-4-one) with trifluoromethyl and 4-methoxyphenyl groups. The ketone position (C2 vs.
Piperazine Substituents
- Target Compound : 4-Benzylpiperazine. The benzyl group contributes hydrophobicity (high logP) and steric bulk, which may enhance membrane permeability but reduce solubility .
- 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one (CAS 775312-10-2) : 4-Methoxyphenylpiperazine. The methoxy group increases polarity (electron-donating) and hydrogen-bonding capacity, improving aqueous solubility (logP = 3.6) .
- 4-[(4-Ethylpiperazin-1-yl)methyl]-6,8-dimethylchromen-2-one (CAS 900266-59-3) : 4-Ethylpiperazine. The smaller ethyl group reduces steric hindrance and logP compared to benzyl, favoring metabolic stability .
Chromenone Substituents
- Target Compound: 7,8-Dimethyl groups. Methyl substituents enhance lipophilicity and may stabilize the chromenone ring via steric protection.
Physicochemical Properties
Key computed properties from the evidence:
- Target vs. Methoxyphenyl Analog : The benzyl group in the target compound increases logP by ~0.4 units compared to the methoxyphenyl variant, suggesting greater lipophilicity.
- Ethylpiperazine Analog : Lower molecular weight and logP (2.8) indicate improved solubility but reduced membrane permeability relative to the target compound.
Biological Activity
The compound 4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one is a synthetic derivative belonging to the class of chromone compounds, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interaction with various biological targets. Notably, it has been studied for its potential as a tyrosinase inhibitor , which is significant in the context of skin disorders and pigmentation issues. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can lead to reduced melanin production.
Inhibition of Tyrosinase
Research indicates that derivatives of piperazine, including those similar to this compound, exhibit competitive inhibition against tyrosinase. For example, studies have shown that structurally related compounds demonstrate IC50 values in the low micromolar range, indicating potent inhibitory effects without significant cytotoxicity to human cells .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
-
Tyrosinase Inhibition Studies :
A study evaluated various piperazine derivatives for their ability to inhibit tyrosinase. The compound demonstrated significant inhibition with an IC50 value comparable to established inhibitors like kojic acid. This suggests its potential use in cosmetic formulations aimed at skin lightening . -
Antioxidant Activity :
The antioxidant properties of the compound were assessed using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, suggesting a protective role against oxidative stress-related conditions . -
Neuroprotective Potential :
Preliminary studies have indicated that this compound may possess neuroprotective properties. In vitro assays showed a reduction in cell death under oxidative stress conditions, highlighting its potential application in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
